molecular formula C5H6O4 B041745 Monomethyl maleate CAS No. 3052-50-4

Monomethyl maleate

Cat. No.: B041745
CAS No.: 3052-50-4
M. Wt: 130.10 g/mol
InChI Key: NKHAVTQWNUWKEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Monomethyl fumarate can be synthesized through the esterification of fumaric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

Fumaric acid+MethanolMonomethyl fumarate+Water\text{Fumaric acid} + \text{Methanol} \rightarrow \text{Monomethyl fumarate} + \text{Water} Fumaric acid+Methanol→Monomethyl fumarate+Water

Industrial Production Methods

In industrial settings, the production of monomethyl fumarate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Monomethyl fumarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Monomethyl fumarate is often compared with other fumarates used in the treatment of multiple sclerosis, such as dimethyl fumarate and diroximel fumarate . Here are some key points of comparison:

    Dimethyl Fumarate: Dimethyl fumarate is a prodrug that is converted to monomethyl fumarate in the gastrointestinal tract.

    Diroximel Fumarate: Similar to dimethyl fumarate, diroximel fumarate is also a prodrug that is converted to monomethyl fumarate.

List of Similar Compounds

Properties

CAS No.

3052-50-4

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

4-methoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)

InChI Key

NKHAVTQWNUWKEO-UHFFFAOYSA-N

SMILES

COC(=O)C=CC(=O)O

Isomeric SMILES

COC(=O)/C=C/C(=O)O

Canonical SMILES

COC(=O)C=CC(=O)O

melting_point

144.5°C

3052-50-4
2756-87-8

physical_description

Solid

Pictograms

Irritant

Synonyms

(2Z)-2-Butenedioic Acid 1-Methyl Ester;  (2Z)-2-Butenedioic Acid Monomethyl Ester ;  ;  Maleic Acid Methyl Ester;  (Z)-4-Methoxy-4-oxobut-2-enoic Acid;  (Z)-4-Methoxy-4-oxobut-2-enoic Acid;  Hydrogen Methyl Maleate;  Methyl Hydrogen (2Z)-2-Butendioate;  Meth

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common methods for synthesizing monomethyl maleate?

A1: this compound is primarily synthesized through the esterification of maleic anhydride with methanol. This reaction can be carried out in various setups, including batch reactors [] and continuous production systems [, ]. The use of catalysts like sulfuric acid can enhance the reaction rate and yield [, ].

Q2: What challenges are associated with the industrial production of dimethyl maleate, and how do newer methods address them?

A2: Traditional methods for dimethyl maleate production often face issues like high catalyst consumption, uneven catalyst distribution in reaction towers, and limited energy efficiency. To tackle these challenges, innovative approaches have been developed, such as:

  • Continuous production processes: Utilizing the waste heat from the esterification reaction to enhance energy efficiency [].
  • Multi-stage methanol steam input: Optimizing methanol distribution and contact time within the reaction tower to improve yield and reduce production costs [, ].
  • Fixed-bed reactors: Employing fixed-bed reactors with specific catalysts to enhance conversion rates and minimize catalyst replacement frequency [].

Q3: What is the molecular structure of this compound, and how is it confirmed?

A3: this compound possesses a single ester group linked to the maleic acid backbone. Its structure is characterized by a carbon-carbon double bond, influencing its reactivity. Analytical techniques like 1H-NMR, 13C-NMR, and IR spectroscopy are employed to confirm the structure and study the compound's behavior [, ].

Q4: How does the presence of the double bond in this compound influence its reactivity?

A4: The double bond in this compound makes it susceptible to various reactions, including:

  • Addition reactions: The double bond readily undergoes addition reactions, as evidenced by its reaction with sodium hypophosphite to modify wood properties [].
  • Polymerization: this compound serves as a monomer in polymerization reactions with styrene, vinyl acetate, and methyl methacrylate, yielding polymers with distinct properties [, ].
  • Isomerization: Under specific conditions and with appropriate catalysts, like hydrochloric acid, this compound can undergo isomerization to form monomethyl fumarate [].

Q5: How does the esterification of maleic acid to form this compound impact its properties?

A5: The esterification of maleic acid significantly influences its reactivity and physical characteristics. For instance, this compound exhibits different fragmentation patterns compared to maleic acid during mass spectrometry analysis []. Furthermore, the presence of the ester group modifies its solubility and interaction with other molecules.

Q6: How is this compound utilized in material science and polymer chemistry?

A6: this compound plays a crucial role as a building block in synthesizing various polymers. It's copolymerized with other monomers to create materials with specific properties:

  • Cross-linked ultrathin films: Synthesized using layer-by-layer assembly with polymers like poly(allylamine hydrochloride), resulting in films with controlled thickness and selective permeability [, ].
  • Water-reducing and slump-retaining agents: Used in concrete admixtures to enhance workability and performance [, ].
  • Plant oil-based polymers: Reacting epoxidized soybean oil with this compound produces monomers for environmentally friendly liquid molding resins [].

Q7: What are the potential applications of this compound derivatives in the pharmaceutical industry?

A7: Derivatives of this compound, like monomethyl fumarate (MMF), hold promise as therapeutic agents. MMF, synthesized via the isomerization of this compound [, ], demonstrates antimicrobial activity against various microorganisms []. Research is ongoing to explore its potential in treating conditions like psoriasis and multiple sclerosis, focusing on developing prodrugs with improved bioavailability [].

Q8: How is this compound used to study the stabilization mechanisms of poly(vinyl chloride)?

A8: Researchers utilized radioactively tagged this compound in organotin stabilizers to investigate their interaction with poly(vinyl chloride) (PVC) []. This study revealed insights into the formation of associative complexes between the stabilizer and PVC, shedding light on the stabilization mechanism against degradation.

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